molecular formula C23H25N3O4 B12579212 Methanone, [4-(3,5-dimethoxyphenyl)-1-piperazinyl](5-methyl-3-phenyl-4-isoxazolyl)-

Methanone, [4-(3,5-dimethoxyphenyl)-1-piperazinyl](5-methyl-3-phenyl-4-isoxazolyl)-

Cat. No.: B12579212
M. Wt: 407.5 g/mol
InChI Key: GFHYHAMWWWMKJT-UHFFFAOYSA-N
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Description

Methanone, 4-(3,5-dimethoxyphenyl)-1-piperazinyl- is a complex organic compound with a unique structure that combines a piperazine ring, an isoxazole ring, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-(3,5-dimethoxyphenyl)-1-piperazinyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-(3,5-dimethoxyphenyl)-1-piperazinyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Methanone, 4-(3,5-dimethoxyphenyl)-1-piperazinyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, 4-(3,5-dimethoxyphenyl)-1-piperazinyl- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methanone, 4-(3,5-dimethoxyphenyl)-1-piperazinyl- is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

[4-(3,5-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C23H25N3O4/c1-16-21(22(24-30-16)17-7-5-4-6-8-17)23(27)26-11-9-25(10-12-26)18-13-19(28-2)15-20(14-18)29-3/h4-8,13-15H,9-12H2,1-3H3

InChI Key

GFHYHAMWWWMKJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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